molecular formula C12H16ClNO B5711413 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine

Cat. No.: B5711413
M. Wt: 225.71 g/mol
InChI Key: VMYUUTWORMMWGP-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine is a pyrrolidine derivative featuring a 2-chlorophenoxyethyl substituent. The 2-chlorophenoxy group introduces steric and electronic effects that influence binding to biological targets, such as enzymes or receptors. The chloro substituent at the ortho position of the phenyl ring may enhance metabolic stability and target affinity compared to other halogenated derivatives .

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYUUTWORMMWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-chlorophenoxy)ethyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties and as a building block for drug development.

    Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Phenyl Ring Molecular Formula Key Biological Activity/Application Reference
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine 2-Cl C₁₂H₁₅ClNO Potential anti-inflammatory (inferred) -
SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine) 4-Ph C₁₈H₂₁NO Potent LTA4 hydrolase inhibitor (IC₅₀ < 100 nM)
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine 4-Br, 2-Cl C₁₂H₁₅BrClNO Undisclosed (likely enzyme inhibition)
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine 3-Br C₁₂H₁₅BrNO Marketed for industrial applications
1-{2-[4-(2-Phenylnaphtho[1,2-b]furan-3-yl)phenoxy]ethyl}pyrrolidine Naphthofuran-aryl C₃₀H₂₇NO₂·HCl Complex structure; potential CNS activity

Key Observations:

Brominated derivatives (e.g., 4-bromo-2-chloro in ) have higher molecular weights and may exhibit altered pharmacokinetics, such as prolonged half-life but reduced solubility .

Market and Regulatory Considerations: Brominated analogs like 1-[2-(3-bromophenoxy)ethyl]pyrrolidine are commercially significant, with 2020–2025 market analyses forecasting growth in pharmaceutical and agrochemical sectors . Substituted pyrrolidines with alkyl/aryl groups (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) are regulated under narcotics laws in some jurisdictions (), highlighting the importance of substituent choice for legal compliance .

Synthetic Accessibility :

  • Compounds with simple halogen substituents (e.g., 2-chloro) are synthesized via nucleophilic substitution or coupling reactions (), while naphthofuran-containing derivatives () require multi-step protocols, increasing production complexity .

Physicochemical Properties

  • Polarity and Solubility: Chloro and bromo substituents increase molecular polarity, enhancing water solubility compared to non-halogenated analogs. However, steric bulk (e.g., naphthofuran in ) counteracts this effect .
  • Thermal Stability : Melting points for halogenated pyrrolidines (e.g., 167–170°C for 1-(2-chloroethyl)pyrrolidine hydrochloride in ) suggest moderate stability, suitable for formulation .

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